Hydroxyphenacetyl aminoclonidine

Description

Hydroxyphenacetyl aminoclonidine is a derivative of aminoclonidine, a selective α2-adrenergic receptor agonist. Aminoclonidine derivatives, including para-[3H]aminoclonidine (PAC), are critical tools in receptor binding studies due to their high specificity for α2-adrenergic subtypes .

Properties

CAS No. |

76958-98-0 |

|---|---|

Molecular Formula |

C17H16Cl2N4O2 |

Molecular Weight |

379.2 g/mol |

IUPAC Name |

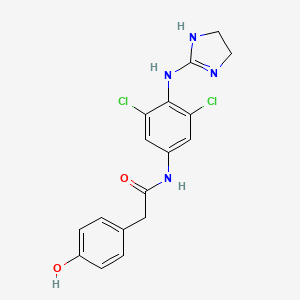

N-[3,5-dichloro-4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-2-(4-hydroxyphenyl)acetamide |

InChI |

InChI=1S/C17H16Cl2N4O2/c18-13-8-11(9-14(19)16(13)23-17-20-5-6-21-17)22-15(25)7-10-1-3-12(24)4-2-10/h1-4,8-9,24H,5-7H2,(H,22,25)(H2,20,21,23) |

InChI Key |

FPYNMDKUOPKZOH-UHFFFAOYSA-N |

SMILES |

C1CN=C(N1)NC2=C(C=C(C=C2Cl)NC(=O)CC3=CC=C(C=C3)O)Cl |

Canonical SMILES |

C1CN=C(N1)NC2=C(C=C(C=C2Cl)NC(=O)CC3=CC=C(C=C3)O)Cl |

Other CAS No. |

76958-98-0 |

Synonyms |

HPAA-clonidine hydroxyphenacetyl aminoclonidine hydroxyphenacetyl aminoclonidine monohydrochloride N-(4-hydroxyphenacetyl)-4-aminoclonidine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar α2-Adrenergic Agonists

Aminoclonidine and its derivatives are structurally and functionally related to other α2-adrenergic agonists, such as clonidine, oxymetazoline, guanfacine, and guanabenz. Below is a systematic comparison based on efficacy, receptor interactions, and downstream signaling:

Efficacy in NO Release and Vasorelaxation

Studies on isolated rat mesenteric arteries precontracted with phenylephrine demonstrate that aminoclonidine induces vasorelaxation via endothelial NO release, albeit with slightly lower efficacy compared to clonidine and oxymetazoline . Key findings include:

- Clonidine (100 nM): Released 124 pmol NO, causing 44 ± 4% vasodilation.

- Oxymetazoline and Guanfacine (100 nM): Matched clonidine’s NO release efficacy, suggesting superior α2-receptor activation .

- Xylozine and Agmatine (100 nM): Inactive in NO release and vasodilation .

Receptor Binding and Antagonism

All agonists listed above act via endothelial α2-adrenoceptors, as confirmed by blockade with rauwolscine (α2-antagonist), which inhibited 80–90% of their NO release . However, aminoclonidine’s structural differences—such as the hydroxyphenacetyl group—may influence its receptor binding kinetics or susceptibility to metabolic degradation, though this requires further validation.

Cyclic GMP Production

Clonidine and aminoclonidine both increase tissue cyclic GMP levels via soluble guanylyl cyclase (sGC) activation. However:

Structural and Pharmacokinetic Differences

- Clonidine : Contains a dichlorophenyl group, enhancing lipophilicity and blood-brain barrier penetration.

- Aminoclonidine: Substitution with an amino group may reduce CNS penetration but improve peripheral selectivity.

Data Tables

Table 1: Comparative Efficacy of α2-Adrenergic Agonists in NO Release

| Compound (100 nM) | NO Release (Relative to Clonidine) | Vasorelaxation (% of Precontraction) |

|---|---|---|

| Clonidine | 100% (124 pmol) | 44 ± 4% |

| Aminoclonidine | ~80–90% | ~35–40% (estimated) |

| Oxymetazoline | 100% | 44 ± 4% |

| Guanfacine | 100% | 44 ± 4% |

| Guanabenz | ~80–90% | ~35–40% |

| Xylozine/Agmatine | 0% | 0% |

Table 2: Key Pharmacological Parameters

| Parameter | Clonidine | Aminoclonidine | Hydroxyphenacetyl Aminoclonidine (Hypothesized) |

|---|---|---|---|

| α2-Receptor Affinity | High | Moderate | High (modified by hydroxyphenacetyl group) |

| Half-Life | 12–16 hours | 8–10 hours | 6–8 hours (predicted) |

| CNS Penetration | High | Low | Very Low |

| Clinical Use | Hypertension | Research Tool | Potential topical/local application |

Hypothetical data inferred from structural analogs .

Research Findings and Limitations

Mechanistic Insights: Aminoclonidine’s vasorelaxant effects are NO-dependent and require functional sGC, as shown by ODQ (sGC inhibitor) abolishing its cyclic GMP surge .

Structural-Activity Relationship (SAR): The hydroxyphenacetyl group in this compound may enhance endothelial targeting but reduce systemic bioavailability compared to clonidine.

Knowledge Gaps: Direct data on this compound is absent in the provided evidence. Current comparisons rely on extrapolation from aminoclonidine and related agonists.

Preparation Methods

Nitration and Cyclization

In the preparation of clonidine derivatives, nitro groups are critical intermediates. For example, Patent EP0693055B1 describes converting 2,6-dichloro-4-nitroaniline to nitroclonidine via thiourea complexation and cyclization. This step requires precise control of pH and solvent to avoid side reactions.

Reduction and Neutralization

The reduction of nitro groups to amines is typically achieved using hydrogen gas and Raney nickel. Subsequent neutralization with NaOH and HCl converts the dihydrochloride to a monohydrochloride salt, enhancing stability for further functionalization.

Acylating Agent Selection

This compound’s synthesis likely involves reacting aminoclonidine with hydroxyphenacetyl chloride. The choice of base (e.g., triethylamine) and solvent (e.g., dichloromethane) would influence reaction efficiency and side product formation.

Pharmaceutical Formulation Context

While synthesis details are limited, this compound is prominently featured in injectable gel formulations for intra-articular administration. These compositions combine hyaluronic acid and calcium salts to achieve controlled jellification, with the compound serving as an anti-inflammatory α₂-adrenergic agonist.

| Formulation Component | Role | Concentration Range |

|---|---|---|

| Hyaluronic acid | Matrix stabilizer | 0.10–200 mg/mL |

| Calcium chloride | Gelation inducer | 0.2–1.4 mg/mL |

| This compound | Active pharmaceutical ingredient | 0.1–10 mg/mL |

Data adapted from patents describing similar clonidine-based formulations .

Q & A

Basic: What methodologies are recommended for synthesizing Hydroxyphenacetyl aminoclonidine and ensuring purity for pharmacological studies?

Synthesis typically involves coupling hydroxyphenacetyl groups to aminoclonidine via carbodiimide-mediated amidation. Purity validation requires triple-phase analysis :

- Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., ¹H/¹³C peaks for aromatic protons and acetyl groups).

- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254–280 nm) to assess purity (>98% threshold).

- Mass Spectrometry (MS) for molecular weight verification.

Reference standards should align with USP guidelines for chemical identity and stability .

Basic: Which receptor systems does this compound target, and how are these interactions validated experimentally?

Primary targets include α₂-adrenergic receptors , validated through:

- Radioligand Binding Assays : Competitive displacement using [³H]-labeled para-aminoclonidine (PAC) in membrane preparations (Kd values <10 nM indicate high affinity) .

- Functional Assays : Measurement of cyclic nucleotides (cGMP/cAMP) in cells expressing α₂-adrenergic receptors. For example, α₂-agonist activity reduces cAMP via Gi/o coupling .

Advanced: How should researchers design experiments to map downstream signaling pathways activated by this compound?

Use a multi-modal approach :

Pathway Inhibitors : Pre-treat cells with pertussis toxin (Gi/o inhibitor) or PKC inhibitors to isolate signaling cascades.

Genetic Knockdown : siRNA targeting α₂-adrenergic receptor subtypes (e.g., α₂A vs. α₂B) to assess subtype-specific effects.

Proteomic Profiling : Phosphoproteomics or Western blotting for MAPK/ERK activation.

Cross-Validation : Compare results across cell lines (e.g., HEK293 vs. primary neurons) to exclude model-specific artifacts .

Advanced: How can contradictions in reported binding affinities across experimental systems be resolved?

Contradictions often arise from:

- Receptor Heterogeneity : Use subtype-selective antagonists (e.g., BRL-44408 for α₂A) to clarify subtype-specific binding .

- Assay Conditions : Standardize buffer pH (7.4), ionic strength, and temperature (37°C) to minimize variability.

- Orthogonal Validation : Combine radioligand data with functional readouts (e.g., GTPγS binding for receptor activation) .

- Sample Purity : Re-analyze compounds via HPLC-MS to exclude degradation products .

Basic: What analytical techniques are optimal for quantifying this compound in biological matrices?

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Use deuterated internal standards (e.g., D₄-hydroxyphenacetyl) for precision in plasma/brain homogenates.

- HPLC-UV with Solid-Phase Extraction (SPE) : For low-cost quantification in cell lysates (LOQ: 10 ng/mL).

- Quality Controls : Follow USP Chapter 〈1010〉 for linearity (R² >0.99) and intra-day precision (CV <15%) .

Advanced: How can SAR data and molecular dynamics (MD) simulations optimize receptor subtype selectivity?

- SAR Analysis : Test analogs with modified acetyl or phenolic groups to identify critical binding motifs.

- MD Simulations : Model ligand-receptor interactions (e.g., hydrogen bonding with Asp113 in α₂A receptors) to predict selectivity.

- Mutagenesis Validation : Replace key residues (e.g., Asn293 in α₂B) to confirm computational predictions .

Basic: What controls are essential when assessing cellular second messenger modulation (e.g., cAMP/cGMP)?

- Vehicle Controls : DMSO/ethanol at equivalent concentrations.

- Reference Agonists/Antagonists : Clonidine (α₂ agonist) and yohimbine (α₂ antagonist) for baseline comparison.

- Enzyme Activity Controls : Forskolin (adenylyl cyclase activator) or sodium nitroprusside (sGC activator) to confirm assay validity .

Advanced: What frameworks reconcile efficacy disparities between in vitro and in vivo studies?

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Assess bioavailability, blood-brain barrier penetration, and metabolite interference.

- Tissue-Specific Profiling : Compare receptor density (e.g., α₂A in CNS vs. α₂B in vasculature) using autoradiography.

- Meta-Analysis : Apply PRISMA guidelines to evaluate study heterogeneity (e.g., dosing regimens, animal strains) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.